![molecular formula C19H30N2O2 B5027146 1-ethyl-4-[2-(2-isopropylphenoxy)-2-methylpropanoyl]piperazine](/img/structure/B5027146.png)
1-ethyl-4-[2-(2-isopropylphenoxy)-2-methylpropanoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It exists as small alkaline deliquescent crystals with a saline taste . The piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
Although many piperazine derivatives occur naturally, piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .Molecular Structure Analysis
The molecular structure of piperazine is a six-membered ring with two nitrogen atoms at opposite positions . The -az- infix added to “piperazine” refers to the extra nitrogen atom, compared to piperidine .Chemical Reactions Analysis
Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Physical And Chemical Properties Analysis
Piperazine is a white crystalline solid with a melting point of 106 °C and a boiling point of 146 °C . It readily absorbs water and carbon dioxide from the air .Mecanismo De Acción
Safety and Hazards
Piperazine and its derivatives can have various safety and hazard profiles depending on their specific chemical structure. For example, 1-Ethylpiperazine has hazard statements H226 - H302 - H314 - H317 - H335, indicating that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .
Direcciones Futuras
The future directions of research and development involving piperazine and its derivatives are vast and varied, given the wide range of applications and biological activities of these compounds. They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the exploration of new piperazine derivatives and their potential applications is a promising area for future research.
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-methyl-2-(2-propan-2-ylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-6-20-11-13-21(14-12-20)18(22)19(4,5)23-17-10-8-7-9-16(17)15(2)3/h7-10,15H,6,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRQQXZNXCDDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)(C)OC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027071.png)
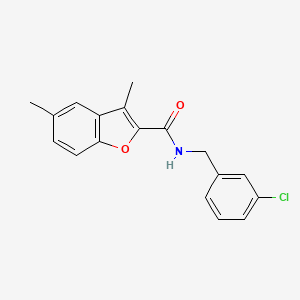
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5027082.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B5027092.png)

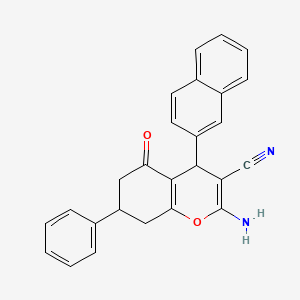
![5-bromo-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5027097.png)
![N-(1-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5027113.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027117.png)
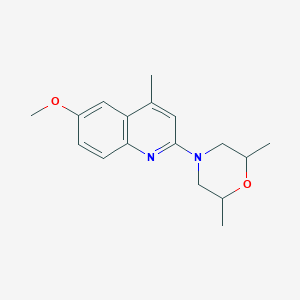
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxyethyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027120.png)
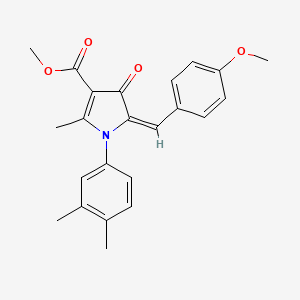
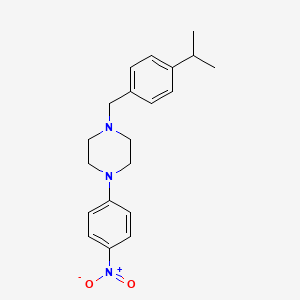
![N-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5027135.png)